Dibutylzinc in Nickel-Catalyzed Aldehyde Alkylation: Yield and By-Product Profile Comparison vs. Dimethylzinc and Diisopropylzinc
In nickel-accelerated addition of dialkylzinc reagents to benzaldehyde (1a), dibutylzinc produced the addition product 2ad in 91% yield after 1 hour at 0°C under 5 mol% Ni(acac)₂ catalysis in THF. This yield compares favorably to dimethylzinc (86% yield, entry 1) and diisopropylzinc (56% yield, entry 5) under identical reaction conditions. However, dibutylzinc generated a notably higher proportion of reduction by-product (34%) compared to dimethylzinc (≤10%), a factor relevant to purification workflow design [1].
| Evidence Dimension | Addition product yield and reduction by-product formation |
|---|---|
| Target Compound Data | Dibutylzinc: 91% yield, 34% reduction by-product |
| Comparator Or Baseline | Dimethylzinc: 86% yield, ≤10% reduction by-product; Diisopropylzinc: 56% yield |
| Quantified Difference | Yield: +5% vs. dimethylzinc; +35% vs. diisopropylzinc. Reduction by-product: +24% vs. dimethylzinc. |
| Conditions | Benzaldehyde substrate, 5 mol% Ni(acac)₂ catalyst, THF solvent, 0°C, 1 hour reaction time |
Why This Matters
Higher isolated yield of desired secondary alcohol may offset additional purification burden from increased reduction by-product, making dibutylzinc preferable when butyl group installation is the primary synthetic objective.
- [1] Almansa R, Guijarro D, Yus M. Nickel-accelerated addition of dialkylzinc reagents to aldehydes. Application to enantioselective synthesis. ARKIVOC, 2006 (iv): 18-28 (Table 1, entries 1, 5, 6). View Source
